molecular formula C26H22O B13771734 (Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol CAS No. 85338-47-2

(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol

Cat. No.: B13771734
CAS No.: 85338-47-2
M. Wt: 350.5 g/mol
InChI Key: FMUWLBYSIFCENA-UHFFFAOYSA-N
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Description

(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol is a complex organic compound that belongs to the class of phenolic compounds. Phenolic compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes multiple phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are frequently employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the phenolic structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing biological pathways. In medicinal applications, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound with a single hydroxyl group attached to a benzene ring.

    Benzyl Alcohol: Contains a hydroxyl group attached to a benzyl group.

    Hydroquinone: A phenolic compound with two hydroxyl groups on a benzene ring.

Uniqueness

(Phenylmethyl)-4-[(phenylmethyl)phenyl]phenol is unique due to its multiple phenyl groups, which enhance its stability and reactivity. This structural complexity allows for diverse chemical modifications and applications, distinguishing it from simpler phenolic compounds.

Properties

CAS No.

85338-47-2

Molecular Formula

C26H22O

Molecular Weight

350.5 g/mol

IUPAC Name

2-benzyl-4-(2-benzylphenyl)phenol

InChI

InChI=1S/C26H22O/c27-26-16-15-23(19-24(26)18-21-11-5-2-6-12-21)25-14-8-7-13-22(25)17-20-9-3-1-4-10-20/h1-16,19,27H,17-18H2

InChI Key

FMUWLBYSIFCENA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC(=C(C=C3)O)CC4=CC=CC=C4

Origin of Product

United States

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